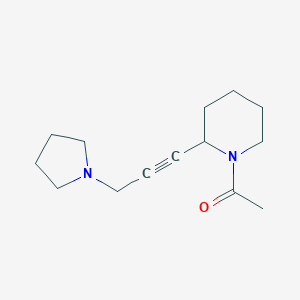
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, also known as ACPP, is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. ACPP is a potent dopamine transporter blocker that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
科学研究应用
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be a potent dopamine transporter blocker, which makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been used in the study of the brain's reward system and the role of dopamine in addiction.
作用机制
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. Dopamine is a neurotransmitter that plays a crucial role in the brain's reward system, which is why 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been studied for its potential use in the treatment of addiction.
生化和生理效应
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, pleasure, and reward. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have an impact on mood and behavior.
实验室实验的优点和局限性
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. One area of interest is the development of new compounds that are more selective and less toxic than 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine. Another area of interest is the study of the long-term effects of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine on the brain and behavior. Additionally, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine could be studied in combination with other drugs to determine its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It is a potent dopamine transporter blocker that has been shown to have various biochemical and physiological effects on the brain. 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine, including the development of new compounds and the study of its long-term effects on the brain and behavior.
合成方法
The synthesis of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine involves the reaction of 1-acetyl-2-bromo-3-(3-pyrrolidino-1-propynyl)piperidine with sodium iodide in the presence of copper powder. This method results in the formation of 1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine in high yield and purity.
属性
CAS 编号 |
102135-82-0 |
|---|---|
产品名称 |
1-Acetyl-2-(3-pyrrolidino-1-propynyl)piperidine |
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC 名称 |
1-[2-(3-pyrrolidin-1-ylprop-1-ynyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N2O/c1-13(17)16-12-3-2-7-14(16)8-6-11-15-9-4-5-10-15/h14H,2-5,7,9-12H2,1H3 |
InChI 键 |
DSPDJPFEBQTXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
规范 SMILES |
CC(=O)N1CCCCC1C#CCN2CCCC2 |
同义词 |
1-acetyl-2-(3-pyrrolidino-1-propynyl)piperidine PCA 10 PCA-10 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




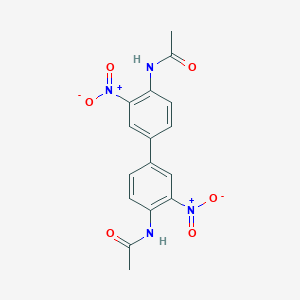

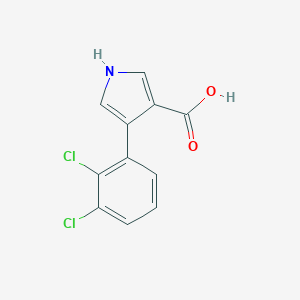

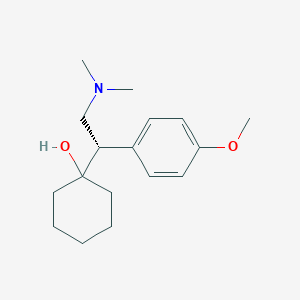
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
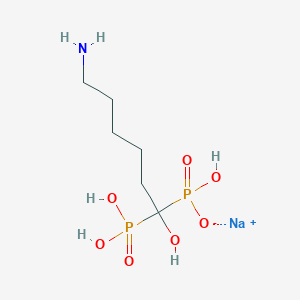
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
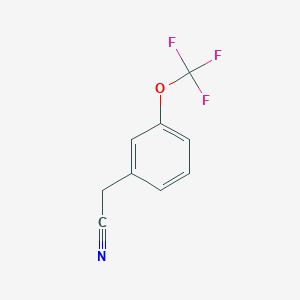
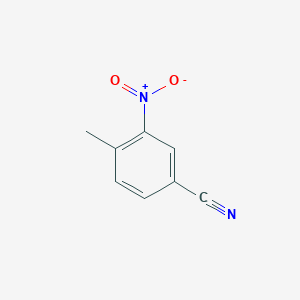

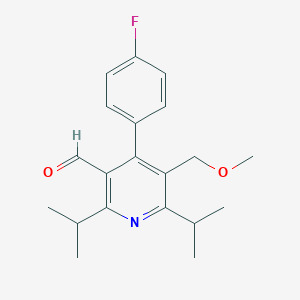
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)